molecular formula C7H14N2 B2847456 5-Amino-4,4-dimethylpentanenitrile CAS No. 1314915-82-6

5-Amino-4,4-dimethylpentanenitrile

Cat. No.: B2847456
CAS No.: 1314915-82-6
M. Wt: 126.203
InChI Key: DOTRITKLFCDSOA-UHFFFAOYSA-N
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Description

5-Amino-4,4-dimethylpentanenitrile is a chemical compound with the molecular formula C7H14N2 . It is a derivative of 4,4-dimethylpentanenitrile . It is used as an intermediate in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrile group (-C≡N) and an amino group (-NH2) attached to a pentane backbone. The pentane backbone is further substituted with two methyl groups at the 4th carbon .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 126.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Photolysis and Reactivity Studies

Research on compounds such as 4-chloroaniline and its derivatives, including studies on their photolysis and reactivity, provide insights into the behavior of amino and nitrile functional groups under various conditions. For instance, the generation and reactivity of 4-aminophenyl cations by photolysis of 4-chloroaniline in polar media demonstrate the potential of 5-Amino-4,4-dimethylpentanenitrile in photochemical applications and its reactivity towards electrophilic substitution and radical processes (Guizzardi et al., 2001).

Fluorescent Probes and Sensors

Studies on fluorescent probes, such as the development of single-molecule fluorescent probes for sensing nitroaromatic compounds in water, suggest potential applications of this compound in environmental monitoring and detection of hazardous materials. The sensitivity of certain nitrile-derivatized amino acids to their environment, including the hydration status, indicates the usefulness of compounds like this compound in designing fluorescent probes for biological and environmental applications (Das & Mandal, 2018).

Material Science and Surface Chemistry

Research into material-independent surface functionalization, such as the use of plant-inspired molecules for surface coatings, suggests potential applications of this compound in material science. The presence of functional groups in molecules like 5-pyrogallol 2-aminoethane demonstrates the ability to trigger various surface reactions, indicating the potential of this compound in similar applications (Hong et al., 2014).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, such as amino-substituted nitrilimines and their photochemical transformations, provide insights into the synthetic utility of this compound. The reactivity and transformations of similar compounds under various conditions can inform the synthesis of novel organic materials and intermediates for further chemical research (Baskir et al., 2014).

Catalysis and Organic Synthesis

The use of silica-bonded S-sulfonic acid as a catalyst for the synthesis of chromenes and pyrans from compounds similar to this compound illustrates its potential in catalysis and organic synthesis. This highlights the versatility of amino and nitrile functional groups in facilitating multicomponent reactions, which could be applicable to this compound in developing novel synthetic methodologies (Aswin et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4,4-dimethylpentanoic acid hydrate, suggests that it should not be ingested, inhaled, or come into contact with skin and eyes . It is recommended to use personal protective equipment as required and avoid dust formation . Similar precautions are likely necessary for 5-Amino-4,4-dimethylpentanenitrile.

Properties

IUPAC Name

5-amino-4,4-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(2,6-9)4-3-5-8/h3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTRITKLFCDSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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